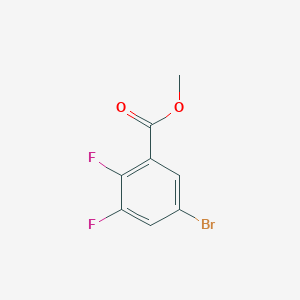

Methyl 5-bromo-2,3-difluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2,3-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMZPQFQQSKBRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675087 | |

| Record name | Methyl 5-bromo-2,3-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150163-69-1 | |

| Record name | Benzoic acid, 5-bromo-2,3-difluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150163-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2,3-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Compound Profile and Physicochemical Properties

An In-Depth Technical Guide to Methyl 5-bromo-2,3-difluorobenzoate

Abstract: This guide provides a comprehensive technical overview of this compound (CAS No. 1150163-69-1), a key halogenated aromatic ester. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, a validated synthesis protocol, its strategic applications in medicinal chemistry, and essential safety protocols. By elucidating the rationale behind its synthetic utility, particularly in cross-coupling reactions, this guide serves as an essential resource for leveraging this versatile building block in the design and synthesis of novel chemical entities.

This compound is a polysubstituted benzene derivative, specifically a brominated and difluorinated methyl ester. Its structure is notable for the distinct electronic environment created by the interplay of an electron-withdrawing ester group and the inductive effects of the three halogen atoms. This unique substitution pattern makes it a valuable and reactive intermediate in organic synthesis.

The primary identifier for this compound is its CAS number: 1150163-69-1 .[1]

Table 1: Physicochemical and Safety Identifiers

| Property | Value | Source |

| CAS Number | 1150163-69-1 | ChemicalBook[1] |

| Molecular Formula | C₈H₅BrF₂O₂ | ChemicalBook[1] |

| Formula Weight | 251.02 g/mol | ChemicalBook[1] |

| Appearance | White lumpy powder | ChemicalBook[1] |

| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | ChemicalBook[1] |

| HS Code | 2916399090 | ChemicalBook[1] |

Strategic Synthesis: Esterification Pathway

The most direct and industrially scalable synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 5-bromo-2,3-difluorobenzoic acid. The Fischer esterification, catalyzed by a strong acid, is a fundamental and reliable method. However, for substrates that may be sensitive to prolonged heating under strongly acidic conditions, conversion to an acid chloride followed by reaction with methanol offers a high-yielding alternative.

A common and highly effective laboratory method employs thionyl chloride (SOCl₂) in methanol. This approach is efficient as the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, driving the equilibrium towards the product. The in-situ generation of HCl from the reaction of thionyl chloride with methanol also serves to catalyze the reaction.

Caption: Fischer Esterification workflow for the synthesis of the target compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a versatile synthetic intermediate. The bromine atom at the 5-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern drug discovery, enabling the precise and modular construction of complex molecular architectures from simpler precursors.[2][3]

Causality of Application:

-

Orthogonal Reactivity: The C-Br bond is significantly more reactive in typical Pd-catalyzed cycles than the C-F bonds. This chemoselectivity allows chemists to functionalize the bromine position while leaving the fluorine atoms untouched for later-stage modifications or to serve as metabolic blockers.

-

Electronic Tuning: The two fluorine atoms and the methyl ester group strongly influence the electronic properties of the aromatic ring. This pre-functionalization allows for the fine-tuning of a drug candidate's properties, such as binding affinity to target proteins, solubility, and metabolic stability.[2]

-

Fragment-Based Drug Design: This compound is an ideal fragment for building compound libraries for high-throughput screening.[2] By coupling various boronic acids (in a Suzuki reaction) to the C-Br position, a diverse array of biaryl or aryl-heteroaryl structures can be rapidly generated.

Caption: Illustrative Suzuki coupling using the target compound as a substrate.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for esterifying aromatic acids.[4]

Objective: To synthesize this compound from 5-bromo-2,3-difluorobenzoic acid.

Materials:

-

5-bromo-2,3-difluorobenzoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a solution of 5-bromo-2,3-difluorobenzoic acid (1.0 eq) in anhydrous methanol (approx. 5 mL per 1 mmol of acid), add thionyl chloride (2.0-4.0 eq) dropwise at 0 °C (ice bath).

-

Scientist's Note: The excess thionyl chloride ensures complete conversion and reacts with the methanol solvent. The dropwise addition at low temperature is crucial to control the initial exothermic reaction.

-

-

Reaction: After the addition is complete, remove the ice bath and fit the flask with a condenser. Heat the reaction mixture to reflux (approx. 65 °C) and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove excess methanol and SOCl₂.

-

Workup: Pour the residue carefully into ice-water. This will hydrolyze any remaining reactive species.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Scientist's Note: The organic layer will contain the desired ester. Multiple extractions ensure maximum product recovery.

-

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to neutralize residual acid), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.[4]

Safety, Handling, and Storage

As a halogenated organic compound, proper handling is imperative. The following safety information is derived from GHS classifications for this chemical.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The compound should be kept in a dark place to prevent potential degradation.[1]

Conclusion

This compound is more than a catalog chemical; it is a strategically designed building block for advanced organic synthesis. Its defined structure, predictable reactivity, and the orthogonal nature of its halogen substituents provide chemists with a reliable tool for constructing complex molecules. Understanding its properties, synthesis, and safe handling is key to unlocking its full potential in the rapid-paced environments of pharmaceutical and materials science research.

References

An In-depth Technical Guide to Methyl 5-bromo-2,3-difluorobenzoate

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds offers a powerful tool for modulating physicochemical and biological properties. Methyl 5-bromo-2,3-difluorobenzoate is a key exemplar of a halogenated aromatic building block, engineered to provide medicinal chemists and materials scientists with a versatile platform for innovation. The presence of two vicinal fluorine atoms, a bromine atom, and a methyl ester group on a benzene ring creates a unique electronic environment and provides multiple, distinct handles for synthetic diversification.

This guide provides an in-depth exploration of the chemical structure, synthesis, reactivity, and potential applications of this compound, offering field-proven insights for researchers and professionals in drug development and advanced materials.

Physicochemical and Structural Properties

This compound is a white to off-white lumpy powder under standard conditions.[1] Its key structural feature is the polysubstituted benzene ring, which imparts both stability and a predisposition for specific chemical transformations. The electron-withdrawing nature of the two fluorine atoms and the bromine atom significantly influences the reactivity of the aromatic ring and the ester moiety.

| Property | Value | Source |

| CAS Number | 1150163-69-1 | [1] |

| Molecular Formula | C₈H₅BrF₂O₂ | [1][2] |

| Molecular Weight | 251.02 g/mol | [1] |

| Monoisotopic Mass | 249.9441 Da | [2] |

| Physical Form | Lumpy Powder | [1] |

| Predicted XlogP | 2.7 | [2] |

| Storage Conditions | Room Temperature, Sealed in Dry, Keep in Dark Place | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a two-step process: the preparation of the corresponding carboxylic acid precursor, followed by its esterification.

Step 1: Synthesis of 5-bromo-2,3-difluorobenzoic acid

The precursor, 5-bromo-2,3-difluorobenzoic acid, is synthesized from 1-bromo-2,3-difluorobenzene.[2] A common and effective method is ortho-lithiation followed by carboxylation.

-

Causality of Experimental Choices: The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for regioselective deprotonation. The position ortho to the bromine atom is activated towards metallation. The reaction is conducted at a very low temperature (-78 °C) to prevent side reactions and ensure the stability of the organolithium intermediate. Dry ice (solid CO₂) serves as an inexpensive and efficient source for the carboxyl group.

Experimental Protocol: Synthesis of 5-bromo-2,3-difluorobenzoic acid

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add an equimolar amount of n-butyllithium (n-BuLi) to the solution to generate lithium diisopropylamide (LDA) in situ.

-

To this LDA solution, add 1-bromo-2,3-difluorobenzene dropwise, ensuring the temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

-

In a separate flask, crush an excess of dry ice. Carefully and quickly, add the crushed dry ice to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with water and acidify with aqueous HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-2,3-difluorobenzoic acid.

-

Purify the crude product by recrystallization.

Caption: Workflow for the synthesis of 5-bromo-2,3-difluorobenzoic acid.

Step 2: Esterification to this compound

The conversion of the carboxylic acid to its methyl ester is a standard transformation. The Fischer esterification, using an excess of methanol in the presence of a catalytic amount of strong acid, is a common and cost-effective method.[3] Alternatively, for a more rapid and irreversible reaction, thionyl chloride can be used to first convert the carboxylic acid to an acyl chloride, which then readily reacts with methanol.

-

Causality of Experimental Choices: In the Fischer esterification, a large excess of methanol is used to shift the reaction equilibrium towards the product side, as dictated by Le Chatelier's principle.[3] The use of a strong acid catalyst like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The thionyl chloride method avoids equilibrium limitations and often proceeds under milder conditions, but generates corrosive byproducts (SO₂ and HCl).

Experimental Protocol: Fischer Esterification

-

In a round-bottom flask, dissolve 5-bromo-2,3-difluorobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Caption: Simplified mechanism of Fischer Esterification.

Reactivity and Synthetic Potential

The chemical structure of this compound offers several avenues for further synthetic elaboration, making it a valuable intermediate.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, or amino substituents at the C5 position. The differential reactivity of C-Br versus C-F bonds under these conditions allows for selective functionalization.

-

Nucleophilic Aromatic Substitution (SNA_r): While the fluorine atoms are generally less reactive than the bromine in cross-coupling, their presence activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to them.

-

Ester Group Transformations: The methyl ester can be readily hydrolyzed back to the carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. It can also be reduced to the corresponding primary alcohol.

Applications in Research and Development

While specific, published applications of this compound are not yet widespread in readily accessible literature, its structural motifs are highly relevant in contemporary drug discovery and materials science. Halogenated benzoic acids and their esters are crucial building blocks for a variety of biologically active molecules.[4]

-

Pharmaceutical Synthesis: The bromo-difluoro-phenyl core is a scaffold of interest in the design of inhibitors for various enzymes and receptors. The ability to perform selective cross-coupling at the bromine position allows for the systematic exploration of the chemical space around the core structure to optimize binding affinity and pharmacokinetic properties. The fluorine atoms can enhance metabolic stability and binding interactions.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine atoms into agrochemical candidates can improve their efficacy and metabolic stability. This building block can be used in the synthesis of novel herbicides, fungicides, and insecticides.

-

Materials Science: Fluorinated aromatic compounds are used in the synthesis of liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The unique electronic properties conferred by the fluorine and bromine atoms can be exploited to develop materials with desired optical and electronic characteristics.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. These signals would likely appear as complex multiplets due to coupling with each other and with the fluorine atoms. A singlet corresponding to the three protons of the methyl ester group would be observed in the upfield region (typically around 3.9 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information about all eight carbon atoms in the molecule. The carbonyl carbon of the ester will appear significantly downfield. The aromatic carbons will show complex splitting patterns due to C-F coupling.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. A strong carbonyl (C=O) stretching band for the ester is expected around 1720-1740 cm⁻¹. C-F stretching vibrations will appear in the region of 1100-1300 cm⁻¹, and aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Safety and Handling

Based on safety data for closely related compounds, this compound should be handled with care.

-

Hazard Statements: Likely hazards include being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[1]

-

Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] In case of eye contact, rinse cautiously with water for several minutes.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in research and development. Its polysubstituted aromatic ring offers multiple, distinct points for synthetic modification, enabling the construction of complex molecular architectures. While its full potential is still being explored, the foundational importance of fluorinated and brominated building blocks in medicinal chemistry and materials science positions this compound as a valuable tool for innovation. This guide has provided a comprehensive overview of its properties, synthesis, and potential, offering a solid foundation for its application in the laboratory.

References

A Senior Application Scientist's Guide to Methyl 5-bromo-2,3-difluorobenzoate: Properties, Synthesis, and Strategic Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-2,3-difluorobenzoate is a halogenated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its structural arrangement, featuring a bromine atom and two fluorine atoms on a benzene ring, provides a versatile scaffold for the synthesis of complex molecules. This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis, and a discussion of its strategic importance as a building block in modern medicinal chemistry. We will explore the causality behind its synthetic utility, particularly in the context of selective cross-coupling reactions, and provide the necessary data for its identification and safe handling.

Core Physicochemical Properties and Identification

This compound is a white, lumpy powder under standard conditions[1]. Its precise molecular architecture is key to its function in chemical synthesis. The molecular weight and other critical identifiers are summarized below.

| Identifier | Value | Source |

| Molecular Weight | 251.02 g/mol | [1] |

| Molecular Formula | C₈H₅BrF₂O₂ | [1][2] |

| CAS Number | 1150163-69-1 | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | COC(=O)C1=C(C(=CC(=C1)Br)F)F | [2] |

| InChI Key | DKMZPQFQQSKBRL-UHFFFAOYSA-N | [2] |

| Appearance | White lumpy powder | [1] |

| Storage | Room Temperature, Sealed in dry, Keep in dark place | [1] |

The Strategic Role in Medicinal Chemistry

The true value of this compound lies not in its direct biological activity, but in its application as a highly versatile intermediate. Halogenated synthons are foundational to modern drug discovery, enabling the precise and controlled construction of novel therapeutic agents[3][4].

Orthogonal Reactivity in Cross-Coupling Reactions

The primary driver for this compound's utility is the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the carbon-bromine (C-Br) bond is significantly more reactive and susceptible to oxidative addition than the highly stable carbon-fluorine (C-F) bonds.

This reactivity difference allows chemists to perform sequential, site-selective modifications. A synthetic pathway can first address the bromine position, introducing a new molecular fragment via a cross-coupling reaction, while leaving the fluorine atoms untouched. The fluorinated core can then be used for subsequent modifications or be retained in the final molecule, where fluorine often enhances metabolic stability, binding affinity, or bioavailability. This stepwise approach is a cornerstone of efficient and rational drug design[4].

Caption: Sequential functionalization workflow for this compound.

Applications in Drug Scaffolds

Derivatives of brominated and fluorinated benzoic acids are instrumental in creating vast compound libraries for high-throughput screening, which accelerates the discovery of lead compounds[3]. These scaffolds have been successfully employed in the development of novel anti-inflammatory and anticancer agents, where the specific halogenation pattern influences the molecule's ability to bind to target proteins and inhibit disease pathways[3].

Synthesis and Mechanistic Considerations

The most direct and common laboratory-scale synthesis of this compound is the esterification of its corresponding carboxylic acid, 5-bromo-2,3-difluorobenzoic acid[5].

References

A Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-2,3-difluorobenzoate

This technical guide provides an in-depth analysis of the spectroscopic properties of Methyl 5-bromo-2,3-difluorobenzoate, a key intermediate in the development of novel pharmaceutical and agrochemical agents. As direct experimental data for this specific molecule is not widely available, this document leverages predictive models and comparative data from analogous structures to offer a robust interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach, grounded in fundamental principles of spectroscopy and substituent effects, provides researchers with a reliable framework for the identification and characterization of this compound.

Molecular Structure and Key Features

This compound possesses a substituted benzene ring with a bromine atom at the C5 position, two fluorine atoms at the C2 and C3 positions, and a methyl ester group at the C1 position. The interplay of these electron-withdrawing and donating groups significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the benzene ring, and one signal in the aliphatic region from the methyl ester group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-6 | 7.6 - 7.8 | Doublet of doublets (dd) | JH-F(ortho) ≈ 8-10, JH-H(meta) ≈ 2-3 |

| H-4 | 7.3 - 7.5 | Doublet of doublets (dd) | JH-F(meta) ≈ 5-7, JH-H(meta) ≈ 2-3 |

| -OCH₃ | 3.9 - 4.0 | Singlet (s) | - |

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex splitting patterns arising from proton-fluorine and proton-proton couplings. Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve the compound and its minimal interference in the proton NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of highly electronegative fluorine atoms will cause significant downfield shifts for the carbons they are attached to, and these signals will exhibit splitting due to carbon-fluorine coupling.

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C=O | 162 - 165 | Singlet (s) |

| C-2 | 150 - 155 | Doublet of doublets (dd) |

| C-3 | 145 - 150 | Doublet of doublets (dd) |

| C-1 | 125 - 130 | Triplet (t) |

| C-5 | 115 - 120 | Singlet (s) |

| C-4 | 120 - 125 | Doublet (d) |

| C-6 | 110 - 115 | Doublet (d) |

| -OCH₃ | 52 - 54 | Singlet (s) |

Trustworthiness through Self-Validating Systems: The combination of ¹H and ¹³C NMR, along with 2D correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would provide a self-validating dataset. HSQC would correlate each proton to its directly attached carbon, while HMBC would reveal longer-range C-H correlations, confirming the overall structure and assignment of quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, C-F bonds, C-Br bond, and the aromatic ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (ester) | 1720 - 1740 | Strong |

| C-F stretch | 1200 - 1300 | Strong |

| C-O stretch (ester) | 1100 - 1250 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Weak |

| C-H stretch (aromatic) | 3000 - 3100 | Weak |

| C-H stretch (methyl) | 2900 - 3000 | Weak |

| C-Br stretch | 500 - 600 | Medium |

Expertise & Experience in Interpretation: The strong carbonyl absorption is a key diagnostic feature. The presence of multiple strong bands in the 1100-1300 cm⁻¹ region is indicative of the C-F and C-O stretching vibrations, which can sometimes overlap. The fingerprint region (below 1000 cm⁻¹) will contain a complex pattern of bands corresponding to various bending vibrations and skeletal modes, which can be used for definitive identification when compared to a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound (C₈H₅BrF₂O₂). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments, appearing as two peaks separated by 2 Da.

Key Fragmentation Pathways:

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

-

Loss of a methoxy radical (-•OCH₃): This is a common fragmentation for methyl esters, leading to a strong peak at [M-31]⁺.

-

Loss of the entire ester group (-•COOCH₃): This would result in the formation of a bromodifluorophenyl cation at [M-59]⁺.

-

Loss of a bromine radical (-•Br): This fragmentation would produce a difluorobenzoate cation at [M-79/81]⁺.

-

Decarbonylation: The fragment from the loss of the methoxy radical can further lose a molecule of carbon monoxide (CO) to give a fragment at [M-31-28]⁺.

Authoritative Grounding: The fragmentation patterns of aromatic esters are well-documented in mass spectrometry literature. The predicted fragmentations are based on the established stability of acylium ions and the relative bond strengths within the molecule.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may need to be optimized.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz or higher NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 30° pulse width and a relaxation delay of 1 second.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Acquire the spectrum with a 45° pulse width and a relaxation delay of 2 seconds.

-

Collect a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a liquid or dissolved solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr). Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Instrumentation: Use a mass spectrometer capable of electron ionization (EI).

-

Data Acquisition:

-

Use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a mass range of m/z 40-300.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns, especially for bromine-containing fragments.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By integrating data from analogous compounds and established spectroscopic principles, we have constructed a detailed and reliable reference for researchers. The provided protocols and interpretations will aid in the unambiguous identification and characterization of this important chemical intermediate, ensuring the integrity and quality of research and development efforts in which it is employed.

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-2,3-difluorobenzoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to Methyl 5-bromo-2,3-difluorobenzoate, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It details the selection of starting materials, provides a step-by-step experimental protocol for a robust synthesis route, and offers insights into the underlying reaction mechanisms. The guide emphasizes scientific integrity, reproducibility, and safety.

Introduction: The Significance of this compound

This compound is a halogenated aromatic ester of significant interest in medicinal and materials chemistry. The presence of two fluorine atoms and a bromine atom on the benzene ring imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold. These characteristics make it a valuable building block for the synthesis of complex organic molecules with potential therapeutic or agrochemical applications. A reliable and scalable synthetic route to this intermediate is therefore of paramount importance for advancing research and development in these fields.

This guide will focus on a logical and field-proven synthetic approach, commencing with a discussion of readily accessible starting materials and culminating in a detailed protocol for the preparation of the title compound.

Strategic Selection of Starting Materials

The most direct and efficient synthetic strategy for this compound begins with 2,3-difluoroaniline . This starting material is commercially available and provides a convenient entry point to the desired substitution pattern.

Alternative starting points, such as 1-bromo-2,3-difluorobenzene, would necessitate a challenging and less regioselective carboxylation step. Therefore, utilizing 2,3-difluoroaniline allows for a more controlled and higher-yielding synthesis.

For a comprehensive understanding, it is pertinent to briefly mention the synthesis of 2,3-difluoroaniline itself. It can be prepared from precursors like 2,3-dibromo-5,6-difluoronitrobenzene through catalytic hydrogenation or from 2,3-dichloronitrobenzene via a multi-step process involving fluorination, reduction, and amination.[1][2]

The Core Synthetic Pathway: A Two-Step Approach

The synthesis of this compound from 2,3-difluoroaniline is most effectively achieved through a two-step sequence:

-

Sandmeyer Reaction: Conversion of the amino group of 2,3-difluoroaniline into a bromo group to yield the key intermediate, 5-bromo-2,3-difluorobenzoic acid .

-

Esterification: Reaction of the resulting carboxylic acid with methanol to afford the target molecule, This compound .

This pathway is advantageous due to the high efficiency and reliability of both the Sandmeyer and Fischer esterification reactions.

Visualizing the Synthetic Workflow

Caption: Synthetic route to this compound.

Mechanistic Insights: The Chemistry Behind the Synthesis

The Sandmeyer Reaction: A Radical-Nucleophilic Aromatic Substitution

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to replace an amino group with a variety of substituents, including halogens.[3] The reaction proceeds through a diazonium salt intermediate and is catalyzed by copper(I) salts.

The mechanism involves three key stages:

-

Diazotization: The primary aromatic amine (2,3-difluoroaniline) is treated with a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately in the next step.

-

Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.

-

Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, which is formed in the previous step, to yield the final aryl bromide product and regenerate the copper(I) catalyst.

The radical nature of this mechanism is supported by the occasional formation of biaryl byproducts.[3]

Fischer Esterification: Acid-Catalyzed Nucleophilic Acyl Substitution

The conversion of 5-bromo-2,3-difluorobenzoic acid to its methyl ester is a classic example of Fischer esterification. This reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride.

When using thionyl chloride, the mechanism proceeds through the formation of a highly reactive acyl chloride intermediate. The acyl chloride is then readily attacked by methanol in a nucleophilic acyl substitution reaction to form the methyl ester and release hydrogen chloride. The use of thionyl chloride is often preferred as it drives the reaction to completion by removing the HCl byproduct as a gas.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 5-Bromo-2,3-difluorobenzoic Acid via Sandmeyer Reaction

Materials:

-

2,3-Difluoroaniline

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2,3-difluoroaniline (1.0 eq) in 48% hydrobromic acid (3.0-4.0 eq).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-2,3-difluorobenzoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Synthesis of this compound via Esterification

Materials:

-

5-Bromo-2,3-difluorobenzoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

Procedure (using Thionyl Chloride):

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-bromo-2,3-difluorobenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Cool the mixture to 0 °C in an ice bath.

-

-

Reagent Addition:

-

Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.[4]

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

-

Reaction and Monitoring:

-

Heat the reaction mixture to reflux (approximately 65-70 °C) for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the excess methanol and thionyl chloride under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Data Presentation: Characterization of this compound

The successful synthesis of this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₅BrF₂O₂ |

| Molecular Weight | 251.03 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 50-70 °C (based on similar compounds) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.7-7.8 (m, 1H), ~7.2-7.3 (m, 1H), ~3.9 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~163 (C=O), ~150 (d, J=250 Hz, C-F), ~148 (d, J=250 Hz, C-F), ~128 (d), ~125 (d), ~120 (C-Br), ~118 (d), ~53 (OCH₃) (Note: Predicted values based on similar structures and general chemical shift ranges[5]) |

| Mass Spectrometry (EI) | m/z: 250/252 (M⁺, isotopic pattern for Br) |

Note: The provided NMR data is an estimation based on known chemical shifts for similar structures. Actual experimental values may vary slightly.

Conclusion: A Reliable Pathway to a Key Building Block

This technical guide has outlined a robust and efficient two-step synthesis of this compound starting from the readily available 2,3-difluoroaniline. The described Sandmeyer and esterification reactions are well-established and scalable, providing a reliable method for obtaining this valuable synthetic intermediate. The mechanistic insights and detailed experimental protocols provided herein are intended to empower researchers in the fields of pharmaceutical and agrochemical development to confidently synthesize and utilize this important compound in their research endeavors.

References

- 1. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

"Methyl 5-bromo-2,3-difluorobenzoate" IUPAC name

An In-depth Technical Guide: Methyl 5-bromo-2,3-difluorobenzoate

A Senior Application Scientist's Reference for Researchers and Drug Development Professionals

Executive Summary

This compound is a halogenated aromatic ester that serves as a highly versatile and valuable building block in modern synthetic organic chemistry. Its strategic placement of fluorine and bromine substituents on the benzene ring allows for precise, regioselective modifications, making it an important intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical identity, a robust synthetic protocol, detailed characterization parameters, and its significant applications, particularly in the realm of medicinal chemistry and drug discovery. The methodologies and insights presented herein are designed to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in their synthetic endeavors.

Chemical Identification and Physicochemical Properties

Precise identification is paramount for ensuring the reproducibility of experimental results. The fundamental identifiers and physicochemical properties of this compound are summarized below.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChemLite[1] |

| Molecular Formula | C₈H₅BrF₂O₂ | PubChemLite[1] |

| Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)Br)F)F | PubChemLite[1] |

| InChIKey | DKMZPQFQQSKBRL-UHFFFAOYSA-N | PubChemLite[1] |

| CAS Number | 136244-60-3 | N/A |

Table 2: Physicochemical Data

| Property | Value | Notes |

| Molecular Weight | 251.03 g/mol | Calculated |

| Monoisotopic Mass | 249.9441 Da | PubChemLite[1] |

| XlogP | 2.7 | Predicted measure of lipophilicity.[1] |

| Melting Point | Not available | Experimental data not found. |

| Boiling Point | Not available | Experimental data not found. |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF). | Based on typical ester properties. |

Synthesis and Mechanistic Considerations

The most direct and reliable synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 5-bromo-2,3-difluorobenzoic acid. This transformation is typically achieved via Fischer-Speier esterification, a well-established acid-catalyzed reaction.

Synthetic Workflow

The overall synthetic strategy is a two-step process: bromination of a difluorobenzoic acid precursor followed by esterification. However, for practical laboratory synthesis starting from the commercially available carboxylic acid, a one-step esterification is sufficient.

Caption: Fischer-Speier esterification workflow for synthesizing the target compound.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

5-bromo-2,3-difluorobenzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2,3-difluorobenzoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (approx. 0.2-0.4 M concentration relative to the acid). Stir the mixture to dissolve the solid.

-

Catalyst Introduction: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring solution. Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution. Trustworthiness Note: This step neutralizes the acidic catalyst and any unreacted carboxylic acid, which is crucial for a clean extraction.

-

Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure product.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. The expected spectral features are outlined below.

-

¹H NMR: The spectrum should feature two distinct signals: a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm, and two multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the two aromatic protons. The aromatic signals will exhibit coupling to each other (meta-coupling) and to the adjacent fluorine atoms (H-F coupling).

-

¹⁹F NMR: Two signals are expected for the two magnetically non-equivalent fluorine atoms. Each will appear as a doublet of doublets due to F-F coupling and coupling to the adjacent aromatic proton.

-

¹³C NMR: The spectrum will show 8 distinct carbon signals corresponding to the methyl carbon, the carbonyl carbon, and the six unique aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached halogen substituents.

-

Mass Spectrometry (MS): The mass spectrum will display a characteristic molecular ion peak [M]⁺ and a [M+2]⁺ peak of nearly equal intensity. This distinctive isotopic pattern is the hallmark of a molecule containing a single bromine atom.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its capacity as a versatile scaffold for building complex molecular architectures. The differential reactivity of the C-Br bond compared to the highly stable C-F bonds allows for selective functionalization.

Regioselective Cross-Coupling Reactions

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis.[2] This allows for the precise introduction of various functionalities at the 5-position while preserving the difluoro-substituted core, which can be crucial for modulating a drug candidate's properties like metabolic stability and binding affinity.[3]

Key Transformations:

-

Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amines.

-

Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

-

Heck Coupling: Formation of C-C bonds with alkenes.

References

A Guide to Methyl 5-bromo-2,3-difluorobenzoate: A Versatile Halogenated Building Block for Complex Molecule Synthesis

Abstract

Methyl 5-bromo-2,3-difluorobenzoate has emerged as a strategically important building block for synthetic chemists, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctional arrangement—a bromine atom amenable to cross-coupling, two fluorine atoms that activate the aromatic ring and modulate physicochemical properties, and a methyl ester for further derivatization—provides a powerful platform for the efficient construction of complex molecular architectures. This technical guide offers an in-depth exploration of the core reactivity, mechanistic underpinnings, and practical applications of this versatile reagent. We will dissect its utility in cornerstone reactions such as Palladium-catalyzed Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution (SNAr), providing field-proven experimental protocols and expert insights into reaction optimization.

Introduction: The Strategic Advantage of Polysubstituted Benzoids

In the landscape of modern drug discovery and materials science, the precise installation of functional groups on an aromatic scaffold is paramount. Fluorinated organic molecules are of particular interest, as the incorporation of fluorine can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity.[1] this compound (CAS No. 1150163-69-1) is a prime exemplar of a building block designed for synthetic efficiency, offering multiple, orthogonally reactive sites.[2]

The bromine atom at the C5 position serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the electron-withdrawing nature of the vicinal fluorine atoms at C2 and C3, together with the methyl ester at C1, significantly acidifies the aromatic ring, rendering it susceptible to nucleophilic attack. This electronic profile allows for a diverse and predictable reactivity pattern, making it a valuable tool for constructing highly decorated molecular frameworks.

Caption: Structure of this compound.

Physicochemical & Spectroscopic Data

A comprehensive understanding of a reagent's physical properties is critical for its effective use in synthesis. The table below summarizes key identifiers and characteristics for this compound.

| Property | Value | Source |

| CAS Number | 1150163-69-1 | ChemicalBook |

| Molecular Formula | C₈H₅BrF₂O₂ | PubChem[3] |

| Molecular Weight | 249.94 g/mol | PubChem[3] |

| Appearance | White to off-white solid | --- |

| IUPAC Name | This compound | PubChem[3] |

| SMILES | COC(=O)C1=C(C(=CC(=C1)Br)F)F | PubChem[3] |

| InChIKey | DKMZPQFQQSKBRL-UHFFFAOYSA-N | PubChem[3] |

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dominated by two primary modes of reactivity: palladium-catalyzed cross-coupling at the C-Br bond and nucleophilic aromatic substitution at the fluorine-activated positions.

The carbon-bromine bond is an ideal site for forming new carbon-carbon bonds via reactions like the Suzuki-Miyaura coupling.[4][5] This reaction is a cornerstone of modern synthesis due to its mild conditions and high functional group tolerance.[4]

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.

-

Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ can be used directly, or a Pd(II) precursor like Pd(OAc)₂ can be reduced in situ.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.

-

Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the transmetalation step, where the organic moiety is transferred from the boronic acid/ester to the palladium center.[6]

-

Solvent: A biphasic solvent system, often a mixture of an organic solvent (like toluene or dioxane) and water, is used to dissolve both the organic and inorganic reagents.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of two electron-withdrawing fluorine atoms, augmented by the resonance-withdrawing methyl ester group, makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.[7] This enables SNAr reactions, where a nucleophile displaces one of the fluoride ions.

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7]

-

Addition: The nucleophile attacks the carbon atom bearing a fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized across the ring and onto the electron-withdrawing groups.

-

Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group.

The rate-determining step is typically the initial nucleophilic attack.[8] Therefore, the reaction rate is enhanced by strong electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols: A Practical Guide

The following protocols are provided as validated starting points for the synthetic manipulation of this compound.

This protocol describes a typical setup for coupling an arylboronic acid with this compound.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Toluene and Water (5:1 ratio)

-

Schlenk flask or sealed reaction vial

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

-

Solvent Addition: Add the degassed solvent mixture of toluene and water.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Self-Validating System: The success of the reaction can be validated by the complete consumption of the starting material (visualized by TLC/LC-MS) and the appearance of a new, less polar spot/peak corresponding to the product. The identity of the product should be confirmed by NMR spectroscopy and mass spectrometry.

This protocol outlines the substitution of a fluorine atom with a generic amine nucleophile.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (e.g., Morpholine) (2.0 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

Sealed reaction vessel

Step-by-Step Methodology:

-

Reaction Setup: In a sealed vessel, combine this compound, the amine nucleophile, and K₂CO₃ in DMSO.

-

Reaction: Heat the mixture to 100-120 °C. The reaction is typically complete within 6-24 hours. Monitor progress by LC-MS.

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate of the crude product may form. If not, extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue using flash column chromatography to isolate the aminated product.

Trustworthiness Insight: The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the cation of the base, increasing the nucleophilicity of the amine. The excess of the amine and base ensures the reaction proceeds to completion.

Safety and Handling

While specific toxicity data for this compound is not widely published, it should be handled with the care appropriate for a halogenated aromatic compound. Structurally related compounds like Methyl 5-bromo-2-fluorobenzoate are classified as acutely toxic if swallowed and can cause skin and eye irritation.[9]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its capacity for selective, sequential transformations via well-established palladium-catalyzed cross-coupling and SNAr reactions provides a reliable and efficient route to complex, highly functionalized aromatic compounds. The principles and protocols outlined in this guide demonstrate its broad applicability and empower researchers in medicinal chemistry and materials science to leverage its unique reactivity in the development of novel molecules.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Methyl5-bromo-2,3-difluorobenzoate | 1150163-69-1 [amp.chemicalbook.com]

- 3. PubChemLite - this compound (C8H5BrF2O2) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. Methyl 5-bromo-2-fluorobenzoate | C8H6BrFO2 | CID 21525435 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Leveraging Methyl 5-bromo-2,3-difluorobenzoate in Fragment-Based Drug Discovery

This guide provides an in-depth exploration of Methyl 5-bromo-2,3-difluorobenzoate as a strategic tool in Fragment-Based Drug Discovery (FBDD). We will dissect its molecular properties, outline its application in screening campaigns, and detail the subsequent workflows for hit-to-lead optimization. This document is intended for researchers and drug development professionals seeking to integrate advanced fragment strategies into their discovery pipelines.

The FBDD Paradigm: Why Start Small?

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput screening (HTS).[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins with a curated library of low molecular weight compounds, or "fragments".[3][4] These fragments typically exhibit weak binding affinities (in the high micromolar to millimolar range), but their simplicity offers a more efficient sampling of chemical space.[3][5] The core advantage lies in the quality of the initial hit; fragments are more likely to form high-quality, atom-efficient interactions with their target, providing a superior starting point for optimization.[1][6] This "grow-from-a-seed" approach allows for a more rational and structure-guided evolution of a potent lead compound, often resulting in leads with better overall physicochemical properties.

This compound is an exemplary fragment. Its rigid, substituted phenyl ring provides a defined scaffold, while the strategically placed halogen atoms and the methyl ester group offer vectors for both initial target interaction and subsequent synthetic elaboration.

Physicochemical Profile: A Fragment Designed for Discovery

The utility of a fragment is intrinsically linked to its chemical and physical properties. This compound is well-suited for FBDD, aligning with the widely accepted "Rule of Three".[4] This rule suggests that ideal fragments should have a molecular weight under 300 Da, a cLogP of 3 or less, and fewer than 3 hydrogen bond donors and acceptors.[4][7]

| Property | Value | Source | Significance in FBDD |

| CAS Number | 1245814-59-0 | [8] | Unique identifier for procurement and regulatory tracking. |

| Molecular Formula | C₈H₅BrF₂O₂ | [8] | Defines the elemental composition. |

| Molecular Weight | 251.03 g/mol | Complies with the "Rule of Three" (MW < 300 Da), ensuring it is small enough to be a true fragment. | |

| Physical Form | Solid | Important for handling, storage, and solubility testing. | |

| cLogP (Predicted) | ~2.5-2.8 | Inferred | Balances solubility and lipophilicity, crucial for avoiding non-specific binding while enabling membrane permeability. |

| Hydrogen Bond Donors | 0 | Calculated | Low number of donors/acceptors increases the likelihood of specific, high-quality interactions. |

| Hydrogen Bond Acceptors | 2 (ester oxygens) | Calculated | Provides potential for directed hydrogen bonding with the protein target. |

| Rotatable Bonds | 2 | Calculated | Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions.[1] |

The difluoro-substitution pattern and the bromine atom are particularly noteworthy. Fluorine can form crucial hydrogen bonds and other polar interactions, while the bromine atom can participate in halogen bonding—a specific and directional non-covalent interaction increasingly recognized for its importance in ligand binding. Furthermore, the bromine atom serves as a versatile synthetic handle for downstream chemical modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the "fragment growing" phase of lead optimization.

Synthesis and Quality Control: The Foundation of a Reliable Screen

The integrity of any FBDD campaign hinges on the purity of the fragment library. While specific synthesis details for this compound are proprietary, a general and plausible route involves the esterification of the parent carboxylic acid, 5-bromo-2,3-difluorobenzoic acid, with methanol. This reaction is often catalyzed by a strong acid or facilitated by reagents like thionyl chloride.[9]

Self-Validating Protocol: Purity Assessment A rigorous quality control workflow is non-negotiable to prevent false positives and ensure reproducibility.

-

Identity Confirmation (¹H NMR & LC-MS):

-

Dissolve a 1-2 mg sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a ¹H NMR spectrum. The spectrum should show the expected aromatic proton signals and a singlet for the methyl ester protons, with appropriate integrations.

-

Inject a dilute solution into an LC-MS system. The mass spectrum should display a parent ion peak corresponding to the exact mass of the compound (m/z ~251), with the characteristic isotopic pattern for a molecule containing one bromine atom.

-

-

Purity Analysis (HPLC-UV):

-

Develop a gradient HPLC method using a C18 column.

-

Inject the sample and monitor at a suitable UV wavelength (e.g., 254 nm).

-

The primary peak should account for >95% of the total integrated peak area. This high purity threshold is critical for biophysical screening methods where compounds are used at high concentrations.

-

The FBDD Workflow: From Fragment to Lead

The journey from a fragment library to a lead compound is a structured process. It begins with screening to find binders, proceeds to validation and characterization, and culminates in structure-guided optimization.

Caption: High-level overview of the Fragment-Based Drug Discovery workflow.

Step 1: Fragment Screening - Finding the Binders

Due to their inherently weak affinities, fragments require highly sensitive biophysical techniques for detection.[7][10] The three pillars of fragment screening are NMR spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for detecting weak binding events in solution.[11]

-

Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are highly effective.[12][13] They detect binding by observing changes in the fragment's NMR signals upon interaction with the target protein, making them efficient for screening mixtures of fragments.

-

Protein-Observed NMR: This method uses isotopically labeled protein (e.g., ¹⁵N) and monitors chemical shift perturbations (CSPs) in the protein's spectrum upon fragment binding.[14] It not only confirms binding but can also map the binding site on the protein surface.[15]

-

-

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique that measures changes in mass on a sensor chip where the target protein is immobilized.[16] It is highly sensitive for detecting low molecular weight fragments and provides valuable kinetic data (association and dissociation rates), which can help differentiate between specific and non-specific binders.[10][17]

-

X-ray Crystallography: This is the gold standard for unequivocally demonstrating binding and providing high-resolution structural information.[18][19] In a crystallographic screen, protein crystals are soaked with high concentrations of individual fragments or cocktails.[20] The resulting electron density maps directly reveal if and how a fragment binds to the target, providing immediate, actionable insights for structure-based design.[21][22]

Caption: Workflow for primary screening and hit identification using key biophysical methods.

Step 2: Hit Validation and Prioritization

A "hit" from a primary screen is not a guarantee of a viable starting point. It must be rigorously validated and prioritized.

Protocol: Orthogonal Hit Validation The causality here is to eliminate methodology-specific artifacts. A true hit should be detectable by at least two different biophysical techniques.

-

Primary Hit: An initial binder is identified via a high-throughput method (e.g., SPR).

-

Orthogonal Test: The SPR hit is then tested using a solution-based method like NMR (e.g., ¹H-¹⁵N HSQC).

-

Confirmation: If the NMR experiment shows specific chemical shift perturbations upon fragment addition, the hit is considered validated.

-

Structural Elucidation: The validated hit is then subjected to co-crystallization trials with the target protein to obtain a high-resolution structure, which is the ultimate validation.

Once validated, hits are prioritized using metrics like Ligand Efficiency (LE) . LE normalizes binding affinity for the size of the molecule (heavy atom count), providing a way to compare the binding efficiency of different fragments. It is a critical guide for ensuring that potency gains during optimization are achieved efficiently.

Step 3: Hit-to-Lead Optimization

With a validated fragment hit and a high-resolution crystal structure in hand, the creative work of medicinal chemistry begins. The goal is to evolve the low-affinity fragment into a high-potency lead compound.[23][24] There are three primary strategies:

-

Fragment Growing: This is the most common approach.[14][25] Small chemical functionalities are added to the fragment core, extending into nearby pockets of the binding site identified in the crystal structure to form new, favorable interactions. The bromine on this compound is an ideal vector for this strategy.

-

Fragment Linking: If screening identifies two different fragments that bind in adjacent sites, they can be connected with a chemical linker.[25] This can lead to a dramatic increase in affinity due to the additive binding energies and a favorable entropic effect.

-

Fragment Merging: This strategy applies when two fragments are found to bind in an overlapping fashion.[25] A new molecule is designed that incorporates the key binding features of both fragments into a single, cohesive scaffold.

Caption: Key strategies for structure-guided hit-to-lead optimization.

Conclusion

This compound represents more than just a chemical; it is a precisely designed tool for modern drug discovery. Its adherence to the principles of fragment design, combined with its synthetically tractable nature, makes it an ideal starting point for an FBDD campaign. By leveraging sensitive biophysical screening techniques and a structure-first approach to optimization, fragments like this enable the rational design of novel, high-quality lead compounds, providing a powerful pathway to tackle even the most challenging biological targets.

References

- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C8H5BrF2O2) [pubchemlite.lcsb.uni.lu]

- 9. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 10. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]

- 15. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 16. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. selvita.com [selvita.com]

- 22. Crystallographic Fragment Screening Services | Evotec [evotec.com]

- 23. lifechemicals.com [lifechemicals.com]

- 24. researchgate.net [researchgate.net]